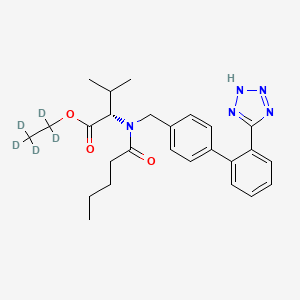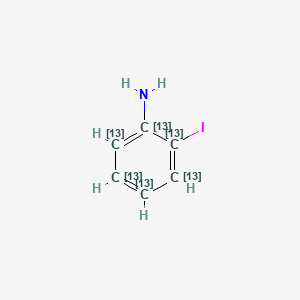
2-Iodoaniline-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodoaniline-13C6: is a carbon-13 labeled isotopologue of 2-Iodoaniline, a compound widely used in organic synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic flux analysis and as a tracer in drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Decarboxylative Iodination of Anthranilic Acids: This method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions.
Aqueous Solution Method: Aniline is dissolved in an aqueous solution of sodium bisulfite, sodium bicarbonate, or sodium carbonate to prepare a solution.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Iodoaniline-13C6 can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
Tracer in Drug Development: The carbon-13 labeling makes 2-Iodoaniline-13C6 an excellent tracer for quantitation during drug development processes.
Biology:
Metabolic Flux Analysis: The compound is used in metabolic flux analysis to study metabolic pathways and fluxes in biological systems.
Medicine:
Pharmacokinetic Studies: The labeled compound helps in studying the pharmacokinetics and metabolic profiles of drugs.
Industry:
Intermediate in Organic Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Iodoaniline-13C6 primarily involves its role as a tracer in scientific research. The carbon-13 labeling allows for precise tracking and quantitation in various studies. The compound does not have a specific molecular target or pathway but is used to study the behavior and transformation of molecules in different environments .
Comparación Con Compuestos Similares
2-Iodoaniline: The non-labeled version of 2-Iodoaniline-13C6, used in similar applications but without the benefits of carbon-13 labeling.
2-Bromoaniline: Another halogenated aniline, used in organic synthesis but with different reactivity due to the presence of bromine instead of iodine.
2-Chloroaniline: Similar to 2-Iodoaniline but with chlorine, used in various chemical reactions and synthesis processes.
Uniqueness: The uniqueness of this compound lies in its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis .
Propiedades
Fórmula molecular |
C6H6IN |
|---|---|
Peso molecular |
224.979 g/mol |
Nombre IUPAC |
6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
UBPDKIDWEADHPP-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)I |
SMILES canónico |
C1=CC=C(C(=C1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
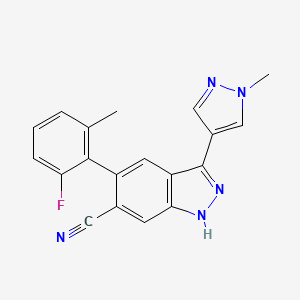
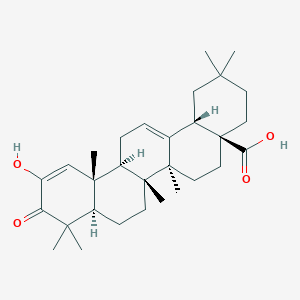
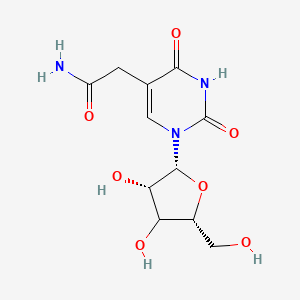
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
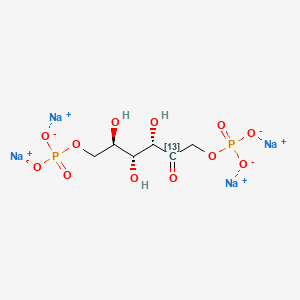
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
